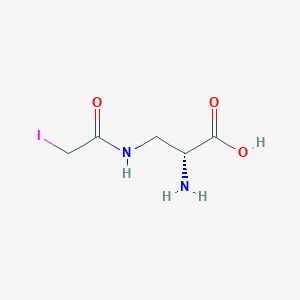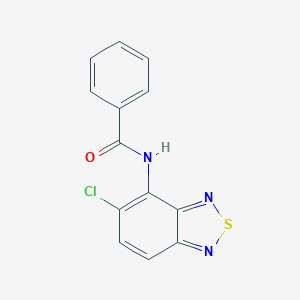
Iacpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iacpa is a novel compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound, or 2-((4-iodophenyl)amino)-N-(2-pyridyl)acetamide, is a synthetic compound that has been developed through the synthesis of two different chemical groups, namely the iodophenyl and pyridyl groups. The unique structure of this compound makes it a promising candidate for various applications, and
Mecanismo De Acción
The mechanism of action of Iacpa is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of specific enzymes involved in the synthesis of essential plant compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of inflammatory mediators, resulting in reduced pain and inflammation. In the case of its herbicidal properties, this compound has been shown to inhibit the growth and development of specific plant species, resulting in reduced crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Iacpa for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research related to Iacpa. In medicine, further studies could be carried out to determine the full extent of its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of other disorders. In agriculture, further studies could be carried out to determine the efficacy of this compound as a herbicide, as well as its potential impact on non-target plant species. In environmental science, further studies could be carried out to determine the effectiveness of this compound in the removal of heavy metals from contaminated water sources. Overall, the potential applications of this compound make it a promising compound for future scientific research.
Métodos De Síntesis
The synthesis of Iacpa involves the reaction of 2-amino-N-(2-pyridyl)acetamide with 4-iodonitrobenzene in the presence of a reducing agent. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
Iacpa has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water sources.
Propiedades
Número CAS |
129365-02-2 |
|---|---|
Fórmula molecular |
C5H9IN2O3 |
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m1/s1 |
Clave InChI |
MRJNQFAUDBTYTL-GSVOUGTGSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)NC(=O)CI |
SMILES |
C(C(C(=O)O)N)NC(=O)CI |
SMILES canónico |
C(C(C(=O)O)N)NC(=O)CI |
Sinónimos |
IACPA N(3)-(iodoacetyl)-2,3-diaminopropanoic acid N(3)-iodoacetyl-2,3-diaminopropanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)



![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)